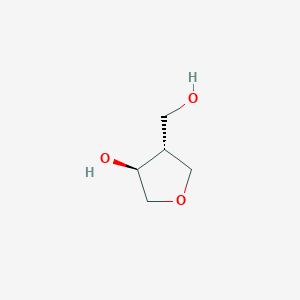
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various scientific fields. It is a tetrahydrofuran derivative, characterized by the presence of hydroxymethyl and hydroxyl groups at specific stereochemical positions. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of corresponding lactones or the selective hydroxylation of tetrahydrofuran derivatives. One common method includes the reduction of 3,4-epoxybutanal using a suitable reducing agent like sodium borohydride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or biocatalytic methods using specific enzymes to achieve high stereoselectivity. The choice of method depends on the desired scale, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives, such as ethers, esters, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites and facilitating biochemical reactions. The compound’s stereochemistry is essential for its activity, as it determines the orientation and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(Hydroxymethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with different stereochemistry.
Tetrahydrofuran-3-ol: A simpler derivative lacking the hydroxymethyl group.
4-Hydroxymethyltetrahydrofuran: A compound with a similar structure but different functional group positioning.
Uniqueness
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in various fields.
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
GAIJURVPPZBHKS-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)CO |
Canonical SMILES |
C1C(C(CO1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















